molecular formula C21H41NO2 B13147486 N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide CAS No. 501679-55-6

N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide

Cat. No.: B13147486
CAS No.: 501679-55-6
M. Wt: 339.6 g/mol
InChI Key: NOJYDFQKQXMZMF-UHFFFAOYSA-N
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Description

N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide is an organic compound known for its unique chemical properties and applications. It is a derivative of acetamide and is characterized by the presence of two 2-ethylhexyl groups attached to the nitrogen atom and a 3-methyl-2-oxobutanamide moiety. This compound is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide typically involves the reaction of 2-ethylhexylamine with 3-methyl-2-oxobutanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 2-ethylhexylamine and 3-methyl-2-oxobutanoic acid into the reactor, where they react to form the desired compound. The product is then purified using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions where one of the 2-ethylhexyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

    Oxidation: Formation of N,N-Bis(2-ethylhexyl)-3-methyl-2-oxo-3-hydroxybutanamide.

    Reduction: Formation of N,N-Bis(2-ethylhexyl)-3-methyl-2-hydroxybutanamide.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Investigated for its potential use in biochemical assays and as a component in biological buffers.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their activity. The presence of the oxo group allows the compound to participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-ethylhexyl)acetamide: Similar structure but lacks the 3-methyl-2-oxobutanamide moiety.

    N,N-Bis(2-ethylhexyl)phthalate: A phthalate ester with different chemical properties and applications.

    N,N-Bis(2-ethylhexyl)formamide: Contains a formamide group instead of the oxobutanamide group.

Uniqueness

N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide is unique due to the presence of the 3-methyl-2-oxobutanamide moiety, which imparts distinct chemical reactivity and stability. This makes it suitable for specific applications where other similar compounds may not be effective.

Properties

CAS No.

501679-55-6

Molecular Formula

C21H41NO2

Molecular Weight

339.6 g/mol

IUPAC Name

N,N-bis(2-ethylhexyl)-3-methyl-2-oxobutanamide

InChI

InChI=1S/C21H41NO2/c1-7-11-13-18(9-3)15-22(21(24)20(23)17(5)6)16-19(10-4)14-12-8-2/h17-19H,7-16H2,1-6H3

InChI Key

NOJYDFQKQXMZMF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C(=O)C(C)C

Origin of Product

United States

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